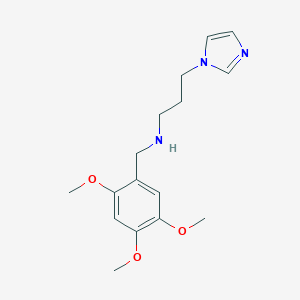
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway and plays a significant role in the growth and survival of B-cell malignancies.
Mechanism of Action
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide targets BTK, which is a key component of the B-cell receptor signaling pathway. BTK is essential for B-cell survival and proliferation, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. This compound inhibits BTK by binding to its active site, preventing its activation and downstream signaling. This leads to the induction of apoptosis in B-cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit BTK, with minimal off-target effects. It has also been shown to penetrate the blood-brain barrier, making it a potential treatment for central nervous system (CNS) lymphomas. In preclinical models, this compound has demonstrated a favorable safety profile and has not been associated with significant toxicity.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-tert-butylphenyl)-2,2-dimethylpropanamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential treatment for CNS lymphomas. However, one limitation of this compound is its limited solubility, which can make it difficult to formulate for in vivo studies.
Future Directions
There are several future directions for the development of N-(4-tert-butylphenyl)-2,2-dimethylpropanamide. One direction is the evaluation of this compound in combination with other agents, such as venetoclax and lenalidomide, to enhance its anti-tumor activity. Another direction is the evaluation of this compound in clinical trials for the treatment of B-cell malignancies, including CLL, MCL, and DLBCL. Additionally, the development of more soluble formulations of this compound could improve its suitability for in vivo studies.
Synthesis Methods
The synthesis of N-(4-tert-butylphenyl)-2,2-dimethylpropanamide involves the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form 4-tert-butylphenylacetyl chloride. This compound is then treated with 2,2-dimethylpropan-1-amine to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound with minimal impurities.
Scientific Research Applications
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has demonstrated potent anti-tumor activity and has been shown to induce apoptosis in B-cells. This compound has also been shown to enhance the anti-tumor activity of other agents, such as venetoclax and lenalidomide.
properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)11-7-9-12(10-8-11)16-13(17)15(4,5)6/h7-10H,1-6H3,(H,16,17) |
InChI Key |
FGHRNPDJNCVLAR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B274398.png)
![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)

![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)